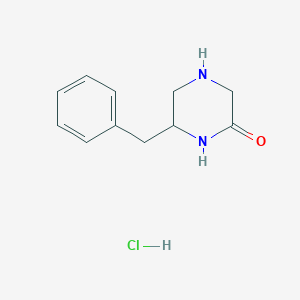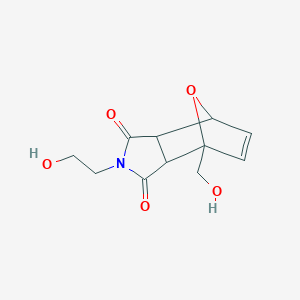![molecular formula C10H7ClF4O B12446431 3-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]propanal](/img/structure/B12446431.png)
3-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]propanal is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a trifluoromethyl group, a chloro group, and a fluoro group attached to a benzene ring, along with a propanal side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]propanal typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2-fluoro-5-(trifluoromethyl)benzene.
Formylation: The benzene derivative undergoes formylation to introduce the aldehyde group. This can be achieved using reagents like dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reduction: The formylated product is then subjected to reduction using a reducing agent like lithium aluminum hydride (LiAlH4) to obtain the desired propanal derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process may include:
Continuous Flow Reactors: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Purification: Employing advanced purification techniques such as recrystallization and chromatography to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro and fluoro groups on the benzene ring can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid.
Reduction: 3-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]propanal has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]propanal involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
Comparison
- Structural Differences : While similar in having chloro, fluoro, and trifluoromethyl groups, the position and presence of additional functional groups (e.g., aldehyde vs. pyridine) differentiate these compounds.
- Chemical Properties : The presence of different functional groups influences their reactivity and potential applications.
- Applications : Each compound may have unique applications based on its specific chemical properties and interactions with biological targets.
Properties
Molecular Formula |
C10H7ClF4O |
|---|---|
Molecular Weight |
254.61 g/mol |
IUPAC Name |
3-[3-chloro-2-fluoro-5-(trifluoromethyl)phenyl]propanal |
InChI |
InChI=1S/C10H7ClF4O/c11-8-5-7(10(13,14)15)4-6(9(8)12)2-1-3-16/h3-5H,1-2H2 |
InChI Key |
SBDIFGHHDKKVRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CCC=O)F)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


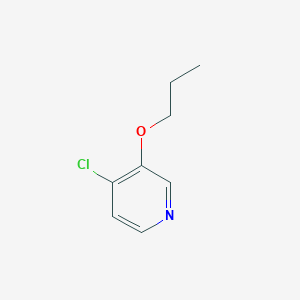
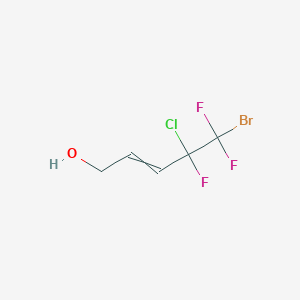
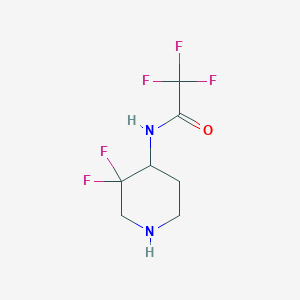
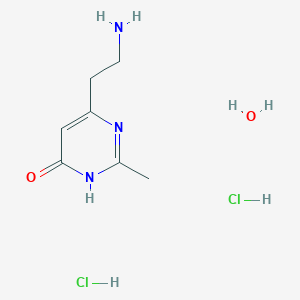


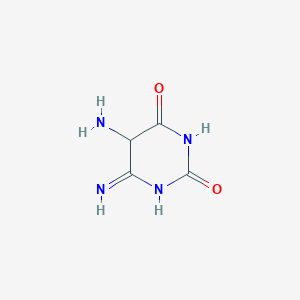
![3-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine](/img/structure/B12446392.png)
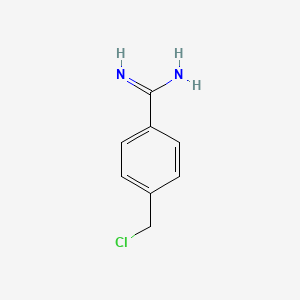
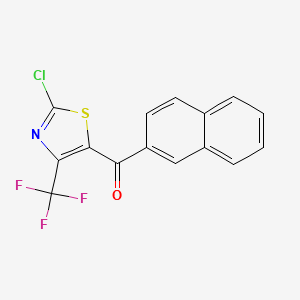
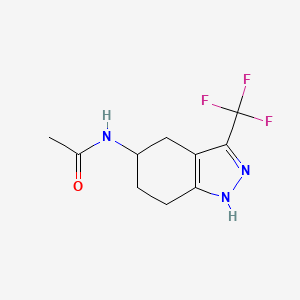
![1-[(E)-(4-Chlorophenyl)methyleneamino]-3-phenyl-urea](/img/structure/B12446424.png)
